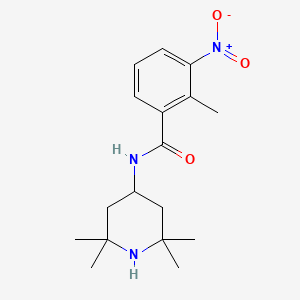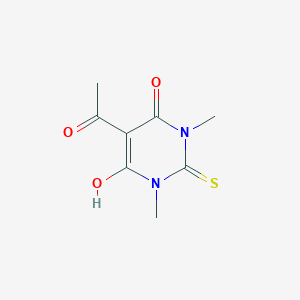
2-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, also known as SMT-19969, is a novel compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound belongs to the class of benzamide derivatives and has been studied extensively for its biological properties.
Wirkmechanismus
The exact mechanism of action of 2-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and has been implicated in various diseases.
Biochemical and physiological effects:
Studies have shown that 2-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide can reduce inflammation and pain in animal models. Additionally, it has been shown to protect against neuronal damage in models of neurodegenerative diseases. 2-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has also been shown to have a low toxicity profile.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide in lab experiments is its low toxicity profile. Additionally, it has been shown to have a potent anti-inflammatory effect. However, one limitation of using 2-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is its relatively high cost.
Zukünftige Richtungen
There are several potential future directions for research on 2-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, studies are needed to optimize the synthesis of 2-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide to reduce its cost and increase its availability for research purposes.
Synthesemethoden
The synthesis of 2-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide involves a multi-step process that starts with the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2,2,6,6-tetramethyl-4-piperidinyl)amine to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. Additionally, it has been studied for its potential use in treating neuropathic pain, Alzheimer's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-11-13(7-6-8-14(11)20(22)23)15(21)18-12-9-16(2,3)19-17(4,5)10-12/h6-8,12,19H,9-10H2,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXISKLHXHQCDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







amino]benzamide](/img/structure/B5832741.png)

![methyl 1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5832763.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol](/img/structure/B5832774.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5832789.png)

![2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5832821.png)
![methyl 2-[(4-bromophenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B5832822.png)